molecular formula C19H17BrClNO B11602943 (3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11602943
M. Wt: 390.7 g/mol
InChI Key: OETMSCHDQYEHFZ-BIENJYKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-BROMO-2-METHOXYPHENYL)-8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. . This compound, with its unique structural features, has garnered interest for its potential pharmacological properties.

Preparation Methods

The synthesis of 4-(5-BROMO-2-METHOXYPHENYL)-8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like tetrahydrofuran can yield the desired compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(5-BROMO-2-METHOXYPHENYL)-8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as:

    Chloroquine: Known for its anti-malarial properties.

    Camptothecin: Used in cancer treatment.

    Mepacrine: Another anti-malarial agent. Compared to these compounds, 4-(5-BROMO-2-METHOXYPHENYL)-8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE may offer unique advantages in terms of its specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H17BrClNO

Molecular Weight

390.7 g/mol

IUPAC Name

(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C19H17BrClNO/c1-23-18-8-5-11(20)9-16(18)19-14-4-2-3-13(14)15-10-12(21)6-7-17(15)22-19/h2-3,5-10,13-14,19,22H,4H2,1H3/t13-,14+,19-/m1/s1

InChI Key

OETMSCHDQYEHFZ-BIENJYKASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C=CC(=C4)Cl

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C3CC=CC3C4=C(N2)C=CC(=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.